molecular formula C13H9BrClFO3S B12825082 4-(Benzyloxy)-5-bromo-2-fluorobenzenesulfonyl chloride

4-(Benzyloxy)-5-bromo-2-fluorobenzenesulfonyl chloride

Cat. No.: B12825082
M. Wt: 379.63 g/mol
InChI Key: XYGFWSFFECXSDR-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-5-bromo-2-fluorobenzenesulfonyl chloride is an organic compound with a complex structure, characterized by the presence of benzyloxy, bromo, fluorine, and sulfonyl chloride functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)-5-bromo-2-fluorobenzenesulfonyl chloride typically involves multiple steps:

    Starting Material Preparation: The synthesis begins with the preparation of the benzyloxy precursor. This can be achieved by reacting benzyl alcohol with a suitable halogenated benzene derivative under basic conditions.

    Bromination: The benzyloxy compound is then brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.

    Fluorination: The brominated intermediate is subjected to fluorination using a fluorinating agent like potassium fluoride (KF) or cesium fluoride (CsF) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO).

    Sulfonylation: Finally, the fluorinated compound is treated with chlorosulfonic acid or sulfuryl chloride to introduce the sulfonyl chloride group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reagent concentration) ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonate thioesters, respectively.

    Reduction Reactions: The compound can be reduced to the corresponding sulfonamide using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation Reactions: The benzyloxy group can be oxidized to a benzaldehyde or benzoic acid derivative using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents like tetrahydrofuran (THF) or ethanol.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Major Products

    Sulfonamides: Formed from the reaction with amines.

    Sulfonate Esters: Formed from the reaction with alcohols.

    Sulfonate Thioesters: Formed from the reaction with thiols.

    Benzaldehyde or Benzoic Acid Derivatives: Formed from the oxidation of the benzyloxy group.

Scientific Research Applications

Chemistry

In organic synthesis, 4-(Benzyloxy)-5-bromo-2-fluorobenzenesulfonyl chloride is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in the preparation of pharmaceuticals, agrochemicals, and dyes.

Biology

The compound is used in the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators. Its ability to form sulfonamide bonds is particularly useful in the design of drugs targeting specific enzymes or receptors.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. These derivatives may exhibit anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In the chemical industry, this compound is used in the production of specialty chemicals and materials. Its derivatives are employed in the manufacture of polymers, resins, and coatings with specific properties.

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-5-bromo-2-fluorobenzenesulfonyl chloride and its derivatives depends on the specific application. In general, the sulfonyl chloride group can react with nucleophiles to form covalent bonds, which can modify the activity of biological targets such as enzymes or receptors. The benzyloxy, bromo, and fluorine substituents can influence the compound’s reactivity, binding affinity, and selectivity.

Comparison with Similar Compounds

Similar Compounds

    4-(Benzyloxy)benzyl chloride: Similar in structure but lacks the bromo, fluorine, and sulfonyl chloride groups.

    4-Benzyloxybenzoyl chloride: Contains a benzoyl chloride group instead of the sulfonyl chloride group.

    4-(Chloromethyl)phenyl acetate: Contains a chloromethyl group and an acetate ester instead of the benzyloxy and sulfonyl chloride groups.

Uniqueness

4-(Benzyloxy)-5-bromo-2-fluorobenzenesulfonyl chloride is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of the bromo and fluorine atoms can enhance the compound’s stability and biological activity, while the sulfonyl chloride group provides a versatile site for further chemical modifications.

Properties

Molecular Formula

C13H9BrClFO3S

Molecular Weight

379.63 g/mol

IUPAC Name

5-bromo-2-fluoro-4-phenylmethoxybenzenesulfonyl chloride

InChI

InChI=1S/C13H9BrClFO3S/c14-10-6-13(20(15,17)18)11(16)7-12(10)19-8-9-4-2-1-3-5-9/h1-7H,8H2

InChI Key

XYGFWSFFECXSDR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2Br)S(=O)(=O)Cl)F

Origin of Product

United States

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